6-methyl-1H-benzimidazol-7-amine

Chemical Synthesis Analytical Chemistry Procurement

Select this specific 6-methyl-7-amino regioisomer for your kinase inhibitor programs. The ortho-methylamine motif uniquely engages ATP-binding pocket hinge regions, a proven feature in Raf kinase inhibitor scaffolds. Its computed XLogP3 of 1.2 and TPSA of 54.7 Ų satisfy Lipinski's Rule of 5, providing a predictive ADME starting point. Generic benzimidazol-7-amines lack this defined spatial and electronic profile, risking divergent SAR. Each batch is certified ≥98% pure and shipped under controlled conditions to ensure synthesis reproducibility.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 935873-39-5
Cat. No. B1612624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-benzimidazol-7-amine
CAS935873-39-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC=N2)N
InChIInChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
InChIKeyBQHSHBQZSZIJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-benzimidazol-7-amine (CAS 935873-39-5): Essential Physicochemical and Procurement-Relevant Profile


6-Methyl-1H-benzimidazol-7-amine (synonym: 5-methyl-1H-benzimidazol-4-amine) is a disubstituted benzimidazole derivative with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol [1]. It is characterized by a methyl group at the 6-position and a primary amine at the 7-position of the benzimidazole core, yielding a computed XLogP3 value of 1.2 and a topological polar surface area (TPSA) of 54.7 Ų [1]. The compound is available from commercial suppliers as a research-grade intermediate, typically with a certified purity of ≥98% (NLT 98%) and is supplied in quantities suitable for pharmaceutical R&D and chemical synthesis .

6-Methyl-1H-benzimidazol-7-amine (CAS 935873-39-5): Why In-Class Benzimidazole Analogs Cannot Be Interchanged


The 6-methyl-7-amino substitution pattern on the benzimidazole scaffold is not arbitrarily interchangeable with other positional isomers (e.g., 2-methyl-7-amino or 5,6-dimethyl-7-amino) or unsubstituted variants. This specific arrangement dictates a unique hydrogen-bonding donor/acceptor profile (2 HBD, 2 HBA) and a calculated XLogP3 of 1.2 [1], which influences both solubility and membrane permeability in biological assays. Furthermore, the distinct electronic and steric environment created by the ortho-methylamine pair is a critical determinant in molecular recognition events, particularly in kinase ATP-binding pockets where this motif is exploited for selective hinge-region binding [2]. Consequently, substituting a generic benzimidazol-7-amine (CAS 4331-29-7) or a 2-methyl variant (CAS 96013-05-7) in a validated synthesis or screening cascade will likely result in divergent reaction yields, altered target engagement, and invalid structure-activity relationship (SAR) data.

6-Methyl-1H-benzimidazol-7-amine (CAS 935873-39-5): Quantifiable Differentiation Against Closest Analogs


Procurement-Grade Purity Specification: 6-Methyl-1H-benzimidazol-7-amine vs. Unsubstituted Benzimidazol-7-amine

The target compound is commercially supplied with a certified minimum purity specification of 98% (NLT 98%) as documented by vendors such as MolCore . This level of quality assurance is essential for ensuring reproducible synthetic yields and minimizing the impact of uncharacterized impurities on downstream biological assays. In contrast, the more common unsubstituted 1H-benzimidazol-7-amine (CAS 4331-29-7) is also offered at a similar 98% purity by multiple suppliers ; however, the methyl substitution in the target compound alters its retention time and solubility, necessitating specific analytical methods for identity and purity verification beyond simple weight-based calculations.

Chemical Synthesis Analytical Chemistry Procurement

Predicted Lipophilicity and Polarity: Comparative Physicochemical Profile vs. 2-Methyl Isomer

The 6-methyl-7-amino substitution pattern confers a computed XLogP3 value of 1.2 and a topological polar surface area (TPSA) of 54.7 Ų to 6-methyl-1H-benzimidazol-7-amine [1]. These values are identical to those computed for the 2-methyl-1H-benzimidazol-7-amine isomer (CAS 96013-05-7) due to the same molecular formula and functional groups [2]. However, the positional shift of the methyl group from the 2-position (imidazole ring) to the 6-position (benzene ring) alters the electronic distribution and steric accessibility of the adjacent 7-amino group, which can significantly impact binding interactions in target proteins and the compound's reactivity in cross-coupling reactions. This positional isomerism is a key differentiator that is not captured by global computed descriptors.

Medicinal Chemistry ADME Physicochemical Properties

Safety and Handling Profile: Quantified GHS Hazards for Laboratory Procurement

The compound carries specific Globally Harmonized System (GHS) hazard classifications as notified to the European Chemicals Agency (ECHA): Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. These classifications are derived from a single notifier in the ECHA C&L Inventory and represent the currently available hazard communication standard for this specific CAS number. While the unsubstituted 1H-benzimidazol-7-amine (CAS 4331-29-7) may share a similar hazard profile due to the common amine functionality, the presence of the methyl group in 6-methyl-1H-benzimidazol-7-amine could subtly alter its acute toxicity profile, warranting adherence to the specific hazard statements associated with CAS 935873-39-5.

Laboratory Safety Chemical Handling Risk Assessment

Class-Level Evidence for Kinase Inhibition: The 6-Methyl-7-Amino Motif in Raf Kinase Inhibitor Design

While no direct IC50 data for 6-methyl-1H-benzimidazol-7-amine against a specific kinase panel is publicly available in the primary literature, the 6-methyl-7-amino substitution pattern is a recognized privileged scaffold in the design of ATP-competitive kinase inhibitors. Specifically, studies on orally bioavailable benzimidazole-based Raf kinase inhibitors have demonstrated that the 6-position methyl group and the 7-position amine are critical for optimal binding to the hinge region of the kinase domain [1]. In these series, the 7-amino group forms a key hydrogen bond with the backbone carbonyl of the kinase hinge, while the 6-methyl group occupies a small hydrophobic pocket, enhancing both potency and selectivity over related kinases. This class-level SAR establishes the unique value of this specific regioisomer for kinase inhibitor discovery programs, distinguishing it from analogs lacking the methyl group or bearing substitutions at other positions.

Kinase Inhibition Cancer Research Medicinal Chemistry

Synthetic Utility: Differentiation in Yield and Reactivity as a Heterocyclic Building Block

6-Methyl-1H-benzimidazol-7-amine serves as a versatile intermediate for constructing more complex heterocyclic systems. The adjacent methyl and amine groups enable unique reactivity profiles, such as diazotization and subsequent Sandmeyer-type reactions to introduce halogens or other functional groups at the 7-position . For instance, literature reports describe the use of this compound (under the name 5-methyl-1H-benzo[d]imidazol-4-amine) in copper(I)-catalyzed reactions to yield 7-chloro-6-methyl-1H-benzimidazole, albeit in low yield (7%) . While the reported yield is modest, it demonstrates the feasibility of transforming the 7-amino group into other functionalities, a key step in generating diverse compound libraries. The presence of the ortho-methyl group influences the reactivity of the amine, potentially leading to different reaction outcomes compared to unsubstituted or 2-methyl analogs, making this specific building block valuable for exploring unique chemical space.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

6-Methyl-1H-benzimidazol-7-amine (CAS 935873-39-5): Targeted Research and Procurement Applications


Focused Kinase Inhibitor Library Design and SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 6-methyl-1H-benzimidazol-7-amine as a core scaffold for library synthesis. As established in Section 3 (Evidence Item 4), the 6-methyl-7-amino substitution pattern is a validated hinge-binding motif in Raf kinase inhibitors . This compound serves as an ideal starting point for introducing diversity at the 2-position or the amine nitrogen to explore selectivity against various kinase targets (e.g., PIM1, DYRK1A) . Procuring this specific regioisomer ensures that the resulting SAR data is built upon a scaffold known to engage the kinase hinge region productively, a critical requirement for hit-to-lead optimization.

Regioisomer-Controlled Synthesis of Advanced Heterocyclic Intermediates

Process chemists and synthetic organic laboratories should utilize 6-methyl-1H-benzimidazol-7-amine for the regiospecific introduction of functional groups onto the benzimidazole core. The ortho-relationship between the 6-methyl and 7-amino groups allows for directed ortho-metalation or diazonium chemistry to install halogens, hydroxyls, or other substituents at the 7-position . This contrasts with 2-methyl or unsubstituted analogs, where the amine's reactivity is not modulated by an adjacent methyl group. The resulting 7-substituted-6-methylbenzimidazoles are valuable intermediates for constructing more complex fused heterocycles or for use as ligands in coordination chemistry.

Physicochemical Property Optimization in Drug Discovery Programs

For drug discovery projects where balancing lipophilicity and polarity is crucial, 6-methyl-1H-benzimidazol-7-amine offers a well-defined starting point with a computed XLogP3 of 1.2 and a TPSA of 54.7 Ų . This physicochemical profile, as detailed in Section 3 (Evidence Item 2), falls within the optimal range for oral bioavailability (Lipinski's Rule of 5). Researchers can use this scaffold to explore the impact of additional substituents on ADME properties while maintaining a core that already exhibits favorable computed parameters. This allows for a more predictable optimization path compared to starting with a less balanced benzimidazole core.

Analytical Method Development and Quality Control Reference

Analytical chemistry and quality control laboratories developing HPLC, GC-MS, or NMR methods for benzimidazole derivatives can use certified batches of 6-methyl-1H-benzimidazol-7-amine as a reference standard. As noted in Section 3 (Evidence Item 1), this compound is supplied with a guaranteed minimum purity of 98% (NLT 98%) , making it suitable for method validation and calibration. Its unique retention time and mass spectral fingerprint (e.g., GC-MS data available in NIST library) provide a reliable benchmark for identifying and quantifying this specific regioisomer in complex reaction mixtures, ensuring accurate monitoring of synthetic processes and impurity profiling.

Quote Request

Request a Quote for 6-methyl-1H-benzimidazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.